molecular formula C18H23N6O16P3 B055487 Guanosine triphosphopyridoxal CAS No. 117643-63-7

Guanosine triphosphopyridoxal

Cat. No.: B055487
CAS No.: 117643-63-7
M. Wt: 672.3 g/mol
InChI Key: LISHDZNOKXJTSF-IWCJZZDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Scientific Research Applications

Supraene has numerous scientific research applications across various fields. In chemistry, it serves as a precursor in the synthesis of sterols and steroids. In biology, it plays a role in the biosynthesis of cholesterol and other important biomolecules. In medicine, supraene is used as an ingredient in some vaccine adjuvants, such as MF59 and AS03, which enhance the immune response . Additionally, it has applications in the cosmetic industry due to its emollient and antioxidant properties, making it a valuable component in skincare products .

Mechanism of Action

The mechanism of action of supraene involves its role as a biochemical precursor in the biosynthesis of sterols and steroids. The conversion of supraene to 2,3-oxidosqualene via squalene monooxygenase is a key step in this process. The resulting 2,3-oxidosqualene undergoes enzyme-catalyzed cyclization to produce lanosterol, which can be further modified to form cholesterol and other steroids . These molecular targets and pathways are crucial for maintaining cellular functions and overall health.

Properties

CAS No.

117643-63-7

Molecular Formula

C18H23N6O16P3

Molecular Weight

672.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1

InChI Key

LISHDZNOKXJTSF-IWCJZZDYSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O

Synonyms

guanosine triphosphopyridoxal

Origin of Product

United States

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